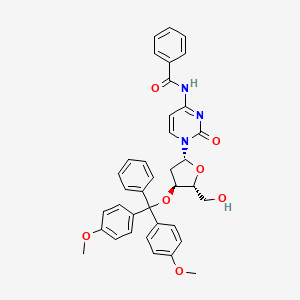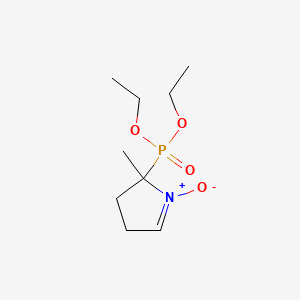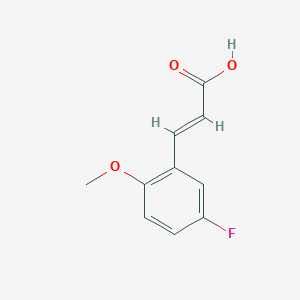
5-Fluoro-2-methoxycinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxycinnamic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.17 g/mol. The IUPAC name for this compound is (E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxycinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Another method involves a multi-step reaction starting from 4-fluoroanisole . The steps include:
- Treatment with concentrated hydrochloric acid and sulfuric acid at 70°C for 3 hours.
- Reaction with hexamethylenetetramine in aqueous acetic acid, followed by heating.
- Final treatment with piperidine and pyridine at room temperature, followed by heating at 60°C and then 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied to scale up the laboratory methods mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-methoxycinnamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated acids. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methoxycinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to other biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxycinnamic acid is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity. The compound may exert its effects through inhibition of specific enzymes or modulation of signaling pathways involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methoxycinnamic acid
- 3-Fluoro-2-methoxycinnamic acid
- 4-Fluoro-2-methoxycinnamic acid
Comparison
5-Fluoro-2-methoxycinnamic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the fluorine atom at the 5-position may enhance its stability and binding affinity to certain biological targets, while the methoxy group at the 2-position can affect its solubility and overall pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
157518-45-1 |
|---|---|
Molekularformel |
C10H9FO3 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
WWZPWGXNJORULY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


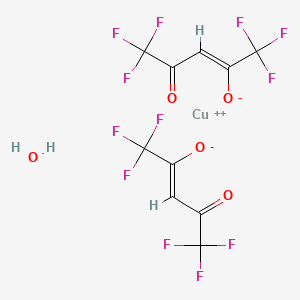
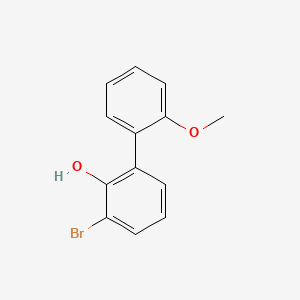
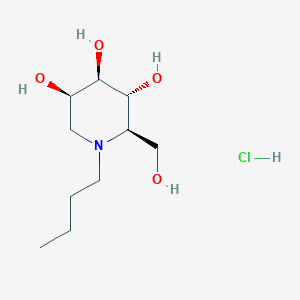
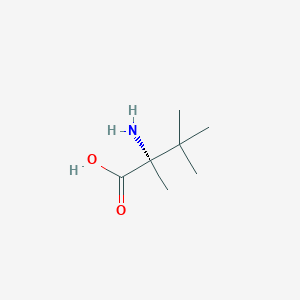


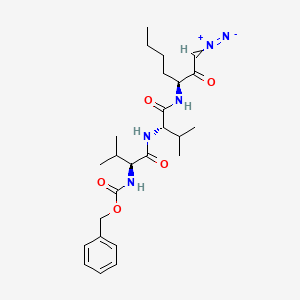
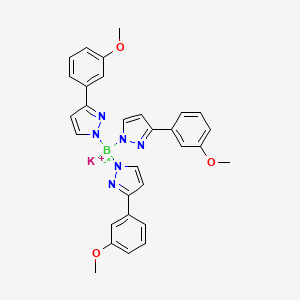
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
